1'-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine
Description
1'-(3-Fluoro-4-Methoxybenzenesulfonyl)-4-Methoxy-1,4'-Bipiperidine is a bipiperidine derivative characterized by two distinct substituents:
- A 3-fluoro-4-methoxybenzenesulfonyl group at the 1'-position of the bipiperidine scaffold.
- A methoxy group at the 4-position of the bipiperidine core.
The compound’s design aligns with modifications observed in antipsychotic, anticancer, and enzyme-targeting agents .
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-24-15-7-9-20(10-8-15)14-5-11-21(12-6-14)26(22,23)16-3-4-18(25-2)17(19)13-16/h3-4,13-15H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQKEPZSVGQRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine typically involves multi-step organic reactions. One common approach starts with the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with 1,4’-bipiperidine under controlled conditions to introduce the sulfonyl group. The final step involves the methylation of the bipiperidine nitrogen to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-(3-Fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1’-(3-Fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1’-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and fluoro substituents may enhance the compound’s binding affinity and specificity for certain biological targets, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues of 1'-(3-Fluoro-4-Methoxybenzenesulfonyl)-4-Methoxy-1,4'-Bipiperidine
Key Differences and Implications
Substituent Effects on Pharmacokinetics
- Sulfonyl vs. Carbonyl/Carboxamide Groups: The sulfonyl group in the target compound may enhance hydrogen-bonding capacity and metabolic stability compared to carbonyl or carboxamide groups in analogues like Pipamperone or Irinotecan derivatives. Sulfonyl groups are often associated with improved target binding and reduced off-target effects .
Pharmacological Overlaps and Divergences
- Pipamperone : Shares the bipiperidine-carboxamide scaffold but lacks sulfonyl groups. Its antipsychotic activity is attributed to dopamine receptor antagonism, suggesting that the target compound’s sulfonyl group might redirect activity toward serotonin or sigma receptors .
- Irinotecan Derivatives: These employ bipiperidine as a steric bulk to modulate drug solubility and enzyme binding. The target compound’s sulfonyl group could similarly influence pharmacokinetics but with distinct target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
